6-Amino-5-bromo-2-methylnicotinonitrile
Description
6-Amino-5-bromo-2-methylnicotinonitrile (CAS: 161091-49-2) is a brominated pyridine derivative with a molecular formula of C₇H₆BrN₃. Its structure features:
- A cyano group (-CN) at position 3 of the pyridine ring.
- A bromo substituent at position 4.
- A methyl group at position 2.
- An amino group (-NH₂) at position 5.
Its reactivity is influenced by the electron-withdrawing cyano group and the electron-donating amino group, which may facilitate nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
6-amino-5-bromo-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5(3-9)2-6(8)7(10)11-4/h2H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNHUUUPOYXGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C#N)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-2-methylnicotinonitrile typically involves the bromination of 2-methylnicotinonitrile followed by the introduction of an amino group. One common method includes the following steps:
Bromination: 2-Methylnicotinonitrile is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5th position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromo-2-methylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Amino-5-bromo-2-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and analytical differences between 6-Amino-5-bromo-2-methylnicotinonitrile and related compounds:
Key Differences and Implications
Electronic Effects
- By contrast, 2-Bromo-5-methylnicotinonitrile lacks an amino group, reducing its capacity for hydrogen bonding .
- Amino Group Placement: The amino group at position 6 in the target compound contrasts with 5-Amino-2-bromo-6-picoline, where the amino group is at position 5. This positional isomerism may alter dipole moments and solubility .
Spectroscopic Signatures
- Isotopic Patterns: Compounds like 2-Bromo-5-methylnicotinonitrile show distinct $ ^{79}Br $ and $ ^{81}Br $ isotopic peaks in mass spectrometry (MS), with molecular ions at m/z 196 and 198 . Similar patterns are expected for the target compound but remain unreported in the evidence.
Research and Application Insights
- Pharmaceutical Potential: The amino and cyano groups in this compound make it a candidate for kinase inhibitor synthesis, whereas 2-Bromo-5-chloro-6-methylnicotinonitrile’s dual halogens may suit agrochemical intermediates .
- Synthetic Challenges: The methyl group at position 2 in the target compound may hinder regioselective functionalization compared to unsubstituted analogs like 2-Bromo-4-phenylnicotinonitrile .
Biological Activity
6-Amino-5-bromo-2-methylnicotinonitrile (CAS No. 1394003-57-6) is a pyridine derivative that has garnered attention due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features an amino group at the 6th position, a bromine atom at the 5th position, and a methyl group at the 2nd position on the pyridine ring, contributing to its unique chemical properties and biological effects.
Chemical Structure
The molecular formula of this compound is C7H6BrN3. The structural arrangement allows for various interactions with biological targets, making it a subject of interest for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of functional groups like the amino and bromine enhances its reactivity and binding affinity, leading to modulation of various biological pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Initial studies suggest potential efficacy against various bacterial strains, indicating its application in developing new antimicrobial agents .
- Antitumor Properties : The compound has been investigated for its anticancer potential, with findings suggesting it may inhibit tumor growth through specific cellular pathways .
- Enzyme Inhibition : It has shown promise as a phosphodiesterase type 4 (PDE4) inhibitor, which can be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of nicotinonitriles, including this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis .
- Anticancer Research : In vitro studies showed that this compound inhibited proliferation in various cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating moderate potency against cancer cells.
- PDE4 Inhibition : A patent highlighted its use as a PDE4 inhibitor, which is crucial for developing treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD). The compound demonstrated effective inhibition in biochemical assays with an IC50 value in the low micromolar range .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | Antimicrobial |
| 3-Bromo-N,4,6-trimethylpyridin-2-amine | 161091-52-7 | Antitumor |
| 2-Amino-3-bromo-6-methylpyridine | 126325-46-0 | Enzyme inhibition |
This table illustrates how similar compounds also exhibit biological activities but may differ in potency and mechanism due to their structural variations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
